molecular formula C18H19FN2OS B2676589 (2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421489-16-8

(2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No.: B2676589
CAS No.: 1421489-16-8
M. Wt: 330.42
InChI Key: KFPUPFGUDPXVRI-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. It features a piperidine core, a scaffold widely recognized for its prevalence in biologically active compounds and its ability to contribute to favorable molecular properties . This particular compound is functionalized with a 2-fluorophenyl group and a pyridinylthio-methyl moiety, structural features often explored for their potential to modulate activity against various enzyme targets, such as metalloproteinases . As a result, it serves as a valuable chemical intermediate or building block for researchers designing and synthesizing novel therapeutic agents. The presence of the fluorophenyl group can influence the molecule's electronic properties, metabolic stability, and binding affinity, while the thiopyridine segment may offer a vector for targeting enzymes or receptors . This compound is provided for research purposes to support investigations in hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-fluorophenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2OS/c19-16-6-2-1-5-15(16)18(22)21-11-8-14(9-12-21)13-23-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPUPFGUDPXVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinylmethanone Core: This can be achieved by reacting piperidine with a suitable acylating agent under controlled conditions.

    Introduction of the Pyridinylthio Group: This step involves the nucleophilic substitution reaction where a pyridin-2-ylthiol is introduced to the piperidinylmethanone core.

    Addition of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

(2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Piperidine vs. Piperazine Derivatives

  • Compound 21 (): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone replaces the piperidine with a piperazine ring. Piperazine derivatives often exhibit improved solubility due to increased polarity, but reduced lipophilicity may limit blood-brain barrier (BBB) penetration compared to piperidine analogs .
  • Patent Derivatives (): Aryl-(4-fluoro-piperidin-yl)methanones with ethylamino linkers (e.g., 2-pyridin-2-yl-ethylamino) show antidepressant and neuroprotective activities, highlighting the importance of the piperidine core for CNS-targeted effects .

Heterocyclic Replacements

Substituent Effects

Aromatic Ring Modifications

  • 3-Chloro-4-fluorophenyl Derivatives () : Compounds 29–32 in demonstrate that chloro/fluoro substitutions at the 3- and 4-positions of the phenyl ring enhance 5-HT1A receptor binding affinity (IC₅₀ < 50 nM) compared to the 2-fluorophenyl group in the target compound .

Linker Group Variations

  • Pyridin-2-ylthio vs. Thiophene (): Thiophene-based linkers (e.g., in MK47) introduce π-π stacking capabilities but may reduce metabolic stability due to sulfur oxidation.
  • Ethylamino Linkers (): Ethylamino spacers improve solubility but may introduce susceptibility to enzymatic cleavage, shortening half-life compared to thioether linkers .
Pharmacological Profiles
Compound Target Receptor IC₅₀ (nM) Key Structural Features Source
Target Compound 5-HT1A (predicted) N/A 2-Fluorophenyl, pyridin-2-ylthio methyl Synthesis focus
Compound 29 () 5-HT1A 12.4 3-Chloro-4-fluorophenyl, ethylamino
MK47 () Unspecified CNS 45.7 Thiophene, piperazine
Patent Derivative () 5-HT1A 8.9 4-Fluoropiperidine, ethylamino

Key Findings :

  • Fluorine at the 2-position (target compound) may reduce steric hindrance compared to 3-/4-substituted phenyls, but chloro/fluoro combinations () yield higher affinity .
  • Piperidine cores generally outperform piperazine in BBB penetration but require balanced substituents to avoid excessive hydrophobicity .
Solubility and Lipophilicity
  • Target Compound : The pyridin-2-ylthio group increases logP (~3.2 predicted) compared to oxygen-linked analogs (logP ~2.5), favoring membrane permeability but risking precipitation in aqueous media.
  • Derivatives: Ethylamino linkers reduce logP to ~2.8, improving solubility but requiring formulation optimization for CNS delivery .

Biological Activity

The compound (2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone , also known by its IUPAC name, exhibits significant biological activities that have garnered attention in medicinal chemistry. This article reviews its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H21FN2OS2C_{19}H_{21}FN_{2}OS_{2}, with a molecular weight of 376.5 g/mol. The compound features a fluorophenyl group and a piperidine ring substituted with a pyridinylthio methyl group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₁FN₂OS₂
Molecular Weight376.5 g/mol
CAS Number1421450-48-7

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives containing piperidine and pyridine rings have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with specific protein targets is hypothesized to play a significant role in its anticancer activity.

Case Study:
A study on piperidine derivatives demonstrated that modifications to the phenyl and pyridine groups significantly influenced cytotoxicity. Compounds with electron-donating groups showed enhanced activity against A-431 and Jurkat cell lines, suggesting that the substitution pattern on the aromatic rings is critical for biological efficacy .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro tests have shown that similar piperidine derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of the thioether linkage in the structure may enhance membrane permeability, facilitating bacterial cell disruption.

Table: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Target Organism
4-(Pyridin-2-ylthio)phenol0.0039Staphylococcus aureus
2,6-Dipyrrolidino-1,4-dibromobenzene0.025Escherichia coli

Neuropharmacological Effects

Piperidine derivatives have been studied for their neuropharmacological effects, including anticonvulsant and analgesic activities. The interaction of the compound with neurotransmitter receptors may contribute to its potential therapeutic applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific substitutions on the piperidine and phenyl rings. For example:

  • Fluorine Substitution: Enhances lipophilicity, improving membrane penetration.
  • Thioether Linkage: Increases reactivity towards biological targets.

These modifications can lead to improved binding affinity to target proteins, enhancing overall biological activity.

Q & A

Q. What are the recommended synthetic routes for preparing (2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone?

  • Methodology : The compound can be synthesized via a multi-step approach:
    • Piperidine core modification : Introduce the pyridin-2-ylthio moiety to 4-(chloromethyl)piperidine using a nucleophilic substitution reaction with pyridine-2-thiol under basic conditions (e.g., K₂CO₃ in DMF) .
    • Ketone coupling : React the modified piperidine with 2-fluorobenzoyl chloride in the presence of a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) to form the methanone scaffold .
  • Key considerations : Optimize reaction temperature (typically 50–80°C) and stoichiometry to minimize by-products. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended .

Q. Which analytical techniques are critical for characterizing this compound?

  • Essential methods :
    • X-ray crystallography : Resolve the 3D structure using SHELXL for refinement, particularly for verifying stereochemistry and intermolecular interactions .
    • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 2-fluorophenyl vs. piperidine connectivity) .
    • HRMS : Validate molecular weight and fragmentation patterns (e.g., ESI-HRMS for [M+H]+ ion) .
  • Advanced options : DSC/TGA for thermal stability profiling .

Q. What safety protocols should be followed when handling this compound?

  • Safety measures :
    • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
    • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
    • Storage : Keep in airtight containers at –20°C, away from light and moisture .
    • Waste disposal : Neutralize with ethanol before incineration to avoid environmental release .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

  • Approach :
    • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
    • Refinement strategies : Apply SHELXL's TWIN/BASF commands for twinned crystals and utilize restraints for disordered regions (e.g., piperidine ring flexibility) .
    • Validation tools : Cross-check with PLATON's ADDSYM to detect missed symmetry elements .

Q. How to design experiments to analyze structure-activity relationships (SAR) for this compound?

  • Experimental design :
    • Core modifications : Synthesize analogs with substituent variations (e.g., replacing 2-fluorophenyl with 4-fluorophenyl or altering the pyridinylthio group) .
    • Biological assays : Test analogs against target proteins (e.g., kinase inhibition assays) and correlate activity with steric/electronic parameters (Hammett constants, logP) .
    • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Troubleshooting steps :
    • Force field validation : Re-run MD simulations with AMBER or CHARMM to ensure conformational sampling accuracy .
    • Solvent effects : Include explicit solvent molecules (e.g., TIP3P water) in docking studies to account for hydrophobic/hydrophilic interactions .
    • Experimental replication : Confirm bioactivity using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies can optimize low reaction yields during scale-up synthesis?

  • Optimization tactics :
    • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling steps .
    • Microwave-assisted synthesis : Reduce reaction time and improve efficiency for steps involving sluggish intermediates .
    • Workflow integration : Use inline FTIR to monitor reaction progress and adjust reagent addition dynamically .

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